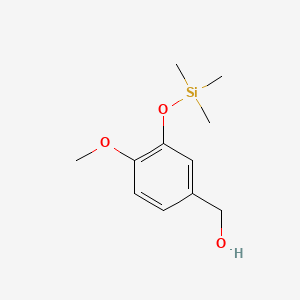
(4-Methoxy-3-trimethylsilanyloxy-phenyl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-3-trimethylsilanyloxy-phenyl)-methanol is an organic compound that features a methoxy group, a trimethylsilanyloxy group, and a phenyl ring attached to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-trimethylsilanyloxy-phenyl)-methanol typically involves the protection of hydroxyl groups and subsequent functionalization. One common method includes the use of trimethylsilyl chloride (TMSCl) to protect the hydroxyl group, followed by the introduction of the methoxy group through methylation reactions. The reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar protection and functionalization strategies. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-3-trimethylsilanyloxy-phenyl)-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy and trimethylsilanyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
(4-Methoxy-3-trimethylsilanyloxy-phenyl)-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Methoxy-3-trimethylsilanyloxy-phenyl)-methanol involves its interaction with various molecular targets. The methoxy and trimethylsilanyloxy groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include metabolic processes and signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-3-methylgoniothalamin: A compound with similar methoxy and phenyl groups but different functional groups.
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: Another compound with methoxy and phenyl groups, used in various biological applications.
Uniqueness
(4-Methoxy-3-trimethylsilanyloxy-phenyl)-methanol is unique due to the presence of the trimethylsilanyloxy group, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C11H18O3Si |
|---|---|
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
(4-methoxy-3-trimethylsilyloxyphenyl)methanol |
InChI |
InChI=1S/C11H18O3Si/c1-13-10-6-5-9(8-12)7-11(10)14-15(2,3)4/h5-7,12H,8H2,1-4H3 |
Clave InChI |
RFXOZQCLTMAIOU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CO)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


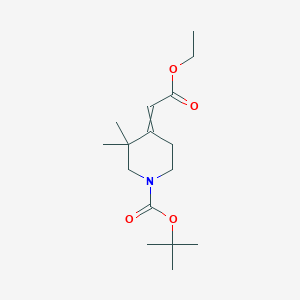

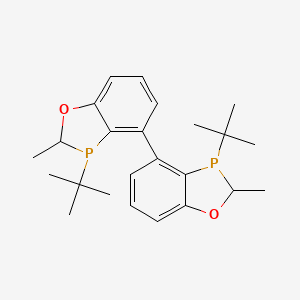
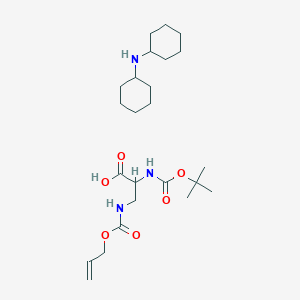
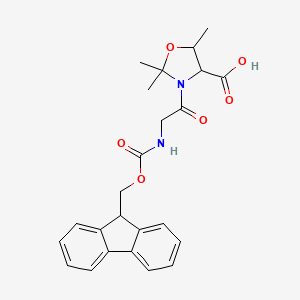

![Methyl 7-acetyloxy-9-methyl-9-[4-methyl-5-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate](/img/structure/B13383405.png)
![N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine](/img/structure/B13383411.png)
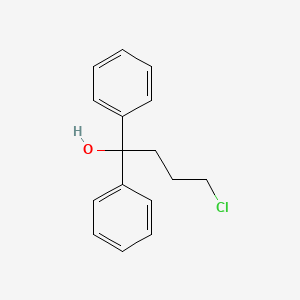
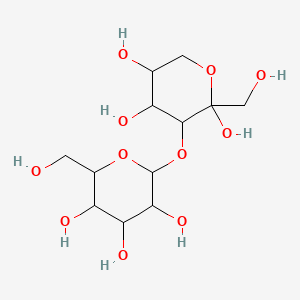
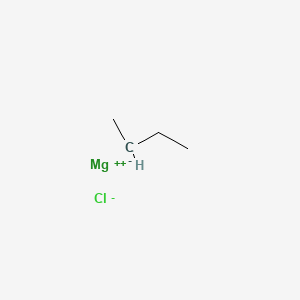
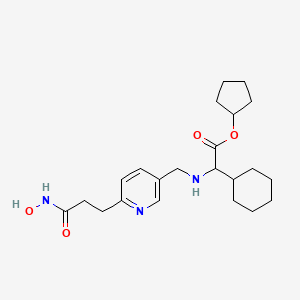
![[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13383434.png)
![N-[2-amino-6-(methylamino)-4-oxo-1H-pyrimidin-5-yl]-N-(cyanomethyl)formamide](/img/structure/B13383436.png)
